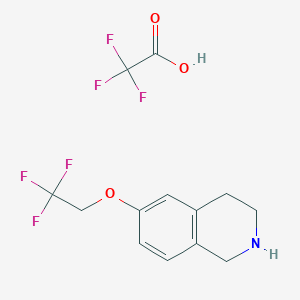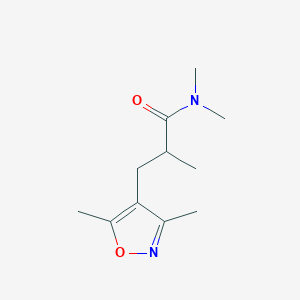
8-Aminoisocromano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isochromane-8-ylamine is an organic compound with the molecular formula C9H11NO It is a derivative of isochromane, featuring an amine group at the eighth position of the isochromane ring
Aplicaciones Científicas De Investigación
Isochromane-8-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Isochromane-8-ylamine derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of central nervous system agents.
Industry: Isochromane-8-ylamine is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mecanismo De Acción
Target of Action
Isochromane-8-ylamine is a derivative of isochromans, which are well recognized heterocyclic compounds in drug discovery They have been associated with multiple medicinal features, including effects on the central nervous system (cns), antioxidant properties, antimicrobial activity, antihypertensive effects, antitumor activity, and anti-inflammatory agents .
Mode of Action
It’s known that isochromans can undergo various chemical transformations, including oxidations, reductions, hydrolysis, condensations, isomerization reactions, and formation of new carbon-carbon bonds . These transformations can lead to the formation of a variety of isochroman derivatives with different biological activities .
Biochemical Pathways
Isochromans are derived from acetate/malonate units via the polyketide pathway . This substituted benzo-isochromane skeleton represents a biosynthetic unit common to all members of this class
Pharmacokinetics
Modification by amino-acid residues is a rather popular approach to increasing biological activity and bioavailability .
Result of Action
Isochromans and their derivatives have been associated with diverse therapeutically related applications in pharmacological practices .
Action Environment
Many microorganisms, such as phytopathogenic fungi, are capable of adapting to the environments in which they are found, thus being able to take compounds of unknown origin and metabolize them into new compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isochromane-8-ylamine can be synthesized through several methods. One common approach involves the reduction of isochroman-8-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of isochromane-8-ylamine may involve catalytic hydrogenation of isochroman-8-one in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method offers the advantage of being scalable and efficient, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Isochromane-8-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: Isochromane-8-ylamine can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation with Pd/C.
Substitution: Reagents such as acyl chlorides or aldehydes under acidic or basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted derivatives.
Comparación Con Compuestos Similares
Isochromane-8-ylamine can be compared with other similar compounds such as:
Isochromane: The parent compound without the amine group.
Isochroman-8-one: The ketone derivative of isochromane.
Isochromane-8-carboxylic acid: The carboxylic acid derivative.
Uniqueness: Isochromane-8-ylamine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isochromen-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXHQFCCQUZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2450681.png)
![(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2450682.png)


![N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide](/img/structure/B2450686.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)

![Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2450694.png)


![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)



